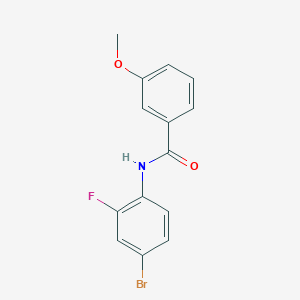
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide, commonly known as CDM-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
CDM-1 acts as a microtubule destabilizing agent, disrupting the formation and function of microtubules in cells. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CDM-1 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
CDM-1 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the activity of the NF-κB pathway. In animal models, CDM-1 has been shown to have low toxicity and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One advantage of CDM-1 is its ability to inhibit the growth of multiple cancer cell lines, making it a promising candidate for further cancer research. However, one limitation is that CDM-1 is not selective for cancer cells, and can also affect normal cells. This may limit its potential as a therapeutic agent.
Future Directions
For CDM-1 research include investigating its potential as a combination therapy with other cancer drugs, as well as its potential as an anti-inflammatory agent for treating inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CDM-1 for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, CDM-1 is a novel compound with potential applications in cancer research and inflammation treatment. Its mechanism of action involves microtubule destabilization and inhibition of the NF-κB pathway. Despite its potential, further research is needed to determine its optimal use and potential limitations.
Synthesis Methods
The synthesis of CDM-1 involves the reaction of 5-chloro-2-methoxyaniline with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with acetic anhydride to obtain CDM-1 in high yield and purity.
Scientific Research Applications
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-7-11(2)20-17(14(10)9-19)21(12(3)22)15-8-13(18)5-6-16(15)23-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEURBNXMQKAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=C(C=CC(=C2)Cl)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)

![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)


![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
![2-[4-(2-thienyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5867811.png)